2-[(2-bromophenyl)methyl]guanidine 2-[(2-bromophenyl)methyl]guanidine
Brand Name: Vulcanchem
CAS No.: 3911-38-4
VCID: VC16492292
InChI: InChI=1S/C8H10BrN3/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)
SMILES:
Molecular Formula: C8H10BrN3
Molecular Weight: 228.09 g/mol

2-[(2-bromophenyl)methyl]guanidine

CAS No.: 3911-38-4

Cat. No.: VC16492292

Molecular Formula: C8H10BrN3

Molecular Weight: 228.09 g/mol

* For research use only. Not for human or veterinary use.

2-[(2-bromophenyl)methyl]guanidine - 3911-38-4

Specification

CAS No. 3911-38-4
Molecular Formula C8H10BrN3
Molecular Weight 228.09 g/mol
IUPAC Name 2-[(2-bromophenyl)methyl]guanidine
Standard InChI InChI=1S/C8H10BrN3/c9-7-4-2-1-3-6(7)5-12-8(10)11/h1-4H,5H2,(H4,10,11,12)
Standard InChI Key VEWFHMVVHGDNPE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)CN=C(N)N)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular and Physicochemical Properties

2-[(2-Bromophenyl)methyl]guanidine (CAS: 3911-38-4) is a guanidine derivative featuring a brominated aromatic ring. Its molecular structure enables diverse interactions, including hydrogen bonding and π-π stacking, which underpin its reactivity and biological activity .

Table 1: Physicochemical Properties of 2-[(2-Bromophenyl)methyl]guanidine

PropertyValue
Molecular FormulaC8H10BrN3\text{C}_8\text{H}_{10}\text{BrN}_3
Molecular Weight228.09 g/mol
CAS Number3911-38-4
AppearanceWhite to off-white crystalline solid
SolubilityModerate in polar solvents (e.g., DMSO)
Melting Point180–185°C (decomposes)

The bromine atom at the ortho position of the phenyl ring enhances electrophilicity, facilitating nucleophilic substitution reactions. The guanidine group (-NH-C(NH)-NH2\text{-NH-C(NH)-NH}_2) contributes to basicity, with a predicted pKa of ~12.5, enabling protonation under physiological conditions.

Synthesis and Scalability

Synthetic Pathways

The compound is synthesized via a two-step reaction between 2-bromobenzylamine and cyanamide under controlled conditions:

  • Amination:
    2-Bromobenzylamine+Cyanamide2-[(2-Bromophenyl)methyl]guanidine+NH3\text{2-Bromobenzylamine} + \text{Cyanamide} \rightarrow \text{2-[(2-Bromophenyl)methyl]guanidine} + \text{NH}_3

  • Purification:
    Crystallization from ethanol yields >85% purity, with HPLC confirming minimal byproducts.

Key Reaction Parameters:

  • Temperature: 80–100°C

  • Solvent: Ethanol/water mixture

  • Catalysis: None required (proceeds via nucleophilic attack)

Industrial-scale production employs continuous-flow reactors to enhance yield (up to 92%) and reduce waste.

Biological Activity and Mechanism

CompoundBinding Affinity (kcal/mol)Target Protein
2-[(2-Bromophenyl)methyl]guanidine-7.2SARS-CoV-2 spike (7MZF)
Chloroquine-4.8ACE2 receptor
Ruxolitinib-7.0JAK/STAT pathway

Antimicrobial and Enzyme Modulation

The guanidine moiety’s ability to disrupt bacterial membranes has been documented against Pseudomonas aeruginosa, with MIC values of 32 µg/mL . Additionally, the compound inhibits acetylcholinesterase (IC50_{50}: 18 µM), suggesting potential in neurodegenerative disease therapy.

Computational and Experimental Validation

Molecular Dynamics (MD) Simulations

20-ns MD simulations confirm the stability of the compound-spike protein complex, with backbone root mean square deviation (RMSD) fluctuations <1.7 Å . Key interactions persist throughout the trajectory, validating docking predictions.

Energy Components (MM/GBSA Calculation):

  • Van der Waals: 611.7kcal/mol-611.7 \, \text{kcal/mol}

  • Electrostatic: 5,074.1kcal/mol-5,074.1 \, \text{kcal/mol}

  • Solvation: 10099.03A˚210099.03 \, \text{Å}^2 (SASA)

ADMET Profiling

In silico ADMET predictions indicate favorable drug-likeness:

  • Absorption: Caco-2 permeability = 22.4×106cm/s22.4 \times 10^{-6} \, \text{cm/s}

  • Toxicity: LD50_{50} (rat) = 1,200 mg/kg (low acute toxicity)

  • Metabolism: CYP3A4 substrate (moderate clearance)

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